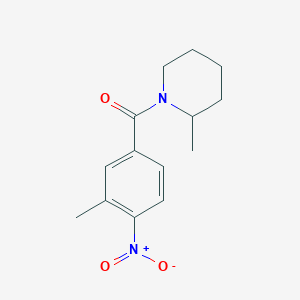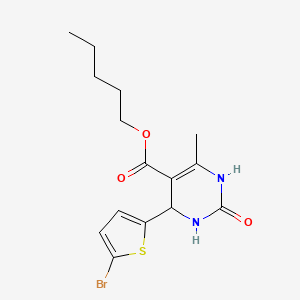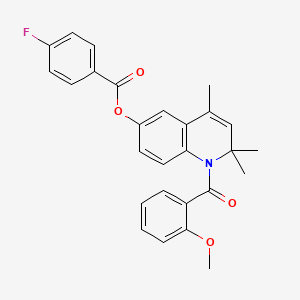
(3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-メチル-4-ニトロフェニル)(2-メチルピペリジン-1-イル)メタノンは、芳香族ケトンのクラスに属する有機化合物です。ニトロ基とメチル基が置換されたフェニル環、およびメチル基が置換されたピペリジン環を特徴としています。
準備方法
合成経路と反応条件: (3-メチル-4-ニトロフェニル)(2-メチルピペリジン-1-イル)メタノンの合成は、通常、以下の手順を伴います。
3-メチルフェニルのニトロ化: 出発物質である3-メチルフェニルは、濃硝酸と硫酸の混合物を使用してニトロ化され、4位にニトロ基が導入されます。
ケトンの生成: ニトロ化された生成物は、アセチルクロリドと塩化アルミニウムを使用してフリーデル・クラフツのアシル化にかけられ、対応するケトンが生成されます。
ピペリジン環の導入: 最後のステップでは、ケトンを2-メチルピペリジンと、水素化ナトリウムなどの塩基の存在下で反応させて、(3-メチル-4-ニトロフェニル)(2-メチルピペリジン-1-イル)メタノンが生成されます。
工業生産方法: この化合物の工業生産には、同様の合成経路が採用される可能性がありますが、収率と純度を最適化して大規模に実施されます。連続フロー反応器と自動化システムを使用すると、プロセスの効率とスケーラビリティを向上させることができます。
反応の種類:
酸化: この化合物は酸化反応、特にピペリジン環で酸化反応を起こし、N-オキシド誘導体を生成します。
還元: ニトロ基は、パラジウム触媒存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
置換: 芳香族環は求電子置換反応を起こすことができ、さらなる官能基化が可能です。
一般的な試薬と条件:
酸化: N-酸化には、過酸化水素またはm-クロロ過安息香酸(m-CPBA)を使用します。
還元: ニトロ基の還元には、パラジウム担持炭素(Pd/C)を触媒とする水素ガスまたは塩酸を触媒とする鉄粉を使用します。
置換: 求電子芳香族置換には、臭素などのハロゲン化剤または塩素化剤を使用します。
主な生成物:
酸化: N-オキシド誘導体。
還元: アミノ誘導体。
置換: ハロゲン化芳香族化合物。
化学反応の分析
Types of Reactions
2-METHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, or SnCl2 in HCl.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: KMnO4 or other strong oxidizing agents.
Major Products
Reduction: 2-METHYL-1-(3-METHYL-4-AMINOBENZOYL)PIPERIDINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
科学的研究の応用
(3-メチル-4-ニトロフェニル)(2-メチルピペリジン-1-イル)メタノンは、科学研究においていくつかの応用があります。
医薬品化学: これは、特に中枢神経系を標的とする新しい薬物の開発におけるファーマコフォアとしての可能性について調査されています。
材料科学: この化合物の独特の構造的特徴は、特定の電子特性または光学特性を持つ新規材料の開発のための候補となっています。
生物学研究: これは、タンパク質や核酸などの生体高分子と小分子の相互作用を理解するための研究で使用されています。
作用機序
(3-メチル-4-ニトロフェニル)(2-メチルピペリジン-1-イル)メタノンの作用機序は、その特定の用途によって異なります。医薬品化学では、特定の受容体または酵素に結合してその活性を調節することにより作用する可能性があります。ニトロ基はレドックス反応に関与し、ピペリジン環はタンパク質の疎水性ポケットと相互作用し、化合物の全体的な生物活性に影響を与える可能性があります。
類似の化合物:
(3-メチル-4-ニトロフェニル)(2-メチルピペリジン-1-イル)メタノール: ケトンではなくヒドロキシル基を持つ類似の構造。
(3-メチル-4-ニトロフェニル)(2-メチルピペリジン-1-イル)エタノン: メチレン基ではなくエチル基を持つ類似の構造。
独自性: (3-メチル-4-ニトロフェニル)(2-メチルピペリジン-1-イル)メタノンは、芳香族ケトンとピペリジン部分の組み合わせによりユニークであり、これらは異なる化学的および生物学的特性を付与します。芳香族環に電子供与基と電子求引基の両方があるため、多様な反応性とさまざまな用途の可能性を秘めています。
類似化合物との比較
Similar Compounds
2-METHYL-1-(4-NITROBENZOYL)PIPERIDINE: Similar structure but with the nitro group at the 4-position.
3,5-DIMETHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE: Contains additional methyl groups on the piperidine ring.
Uniqueness
2-METHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl-4-nitrobenzoyl group provides distinct electronic and steric properties, making it a valuable compound for various applications.
特性
分子式 |
C14H18N2O3 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
(3-methyl-4-nitrophenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H18N2O3/c1-10-9-12(6-7-13(10)16(18)19)14(17)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8H2,1-2H3 |
InChIキー |
XWHONZZQWRISGH-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635524.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N,N~2~-bis(4-methylphenyl)glycinamide](/img/structure/B11635532.png)
![3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole](/img/structure/B11635534.png)

![6-Amino-3-(methoxymethyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635553.png)
![Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11635564.png)
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)

![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635569.png)
![5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11635577.png)
![N,N-dibutyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11635585.png)

